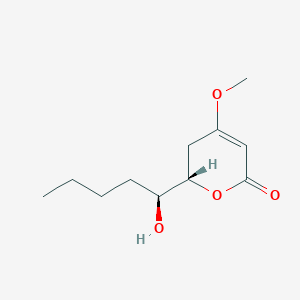
2-溴-3-硝基吡啶
描述
2-Bromo-3-nitropyridine is a derivative of pyridine . It is a compound with the molecular formula C5H3BrN2O2 .
Synthesis Analysis
2-Bromo-3-nitropyridine can be synthesized from 3-nitropyridine-2-amine . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3- in water, 3-nitropyridine is obtained .
Molecular Structure Analysis
The molecular weight of 2-Bromo-3-nitropyridine is 202.99 g/mol . The IUPAC name for this compound is 2-bromo-3-nitropyridine . The InChI string representation is InChI=1S/C5H3BrN2O2/c6-5-4 (8 (9)10)2-1-3-7-5/h1-3H . The canonical SMILES string is C1=CC (=C (N=C1)Br) [N+] (=O) [O-] .
Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
Physical And Chemical Properties Analysis
2-Bromo-3-nitropyridine has a molecular weight of 202.99 g/mol . It has a topological polar surface area of 58.7 Ų . The compound has a complexity of 136 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 3 . The compound has no rotatable bond count .
科学研究应用
Synthesis of 3-Nitropyridine-2-Carbonitrile
2-Bromo-3-nitropyridine can be used in the synthesis of 3-nitropyridine-2-carbonitrile . This compound is a useful intermediate in the synthesis of various organic compounds.
Production of Pyrrolo[3,2-b]pyridine
Pyrrolo[3,2-b]pyridine is another compound that can be synthesized using 2-Bromo-3-nitropyridine . This compound is a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Creation of 3-(Hetero)arylated Phenothiazines
2-Bromo-3-nitropyridine can be used in the synthesis of 3-(hetero)arylated phenothiazines . These compounds have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Synthesis of 7-Anilino-6-Azaindole-1-Benznesulfonamides
7-Anilino-6-azaindole-1-benznesulfonamides can also be synthesized using 2-Bromo-3-nitropyridine . These compounds are known for their potential antitumor activity.
Production of 2-Substituted-5-Nitro-Pyridines
2-Bromo-3-nitropyridine can be used in the synthesis of 2-substituted-5-nitro-pyridines . These compounds are useful intermediates in the synthesis of various organic compounds.
Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines
4-Substituted-2-alkylamino-5-nitropyridines can be synthesized using 2-Bromo-3-nitropyridine . These compounds are known for their potential biological activities.
属性
IUPAC Name |
2-bromo-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCUFLITCDHRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339263 | |
| Record name | 2-Bromo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-nitropyridine | |
CAS RN |
19755-53-4 | |
| Record name | 2-Bromo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Bromo-3-nitropyridine in the synthesis of the anticancer compounds described in the research?
A1: 2-Bromo-3-nitropyridine serves as a crucial starting material in the synthesis of both 7-anilino-6-azaindole-1-sulfonamides and 7-aryl-6-azaindole-1-sulfonamides. The research highlights its reaction with vinyl magnesiumbromide, leading to the formation of 7-bromo-6-azaindole. [] This intermediate is then further modified to introduce various substituents at the 7-position, ultimately yielding the target 6-azaindole-1-sulfonamide derivatives.
Q2: How does the structure of the synthesized compounds relate to their anticancer activity?
A2: The study explores the structure-activity relationship (SAR) of the synthesized compounds and reveals that 7-aryl-6-azaindole-1-sulfonamide derivatives exhibit more potent antiproliferative activity compared to 7-anilino-6-azaindole-1-sulfonamide derivatives. [] This suggests that the presence of an aryl group directly attached to the 7-position of the 6-azaindole scaffold is favorable for enhancing the anticancer activity. Further research is necessary to understand the precise mechanism underlying this observation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




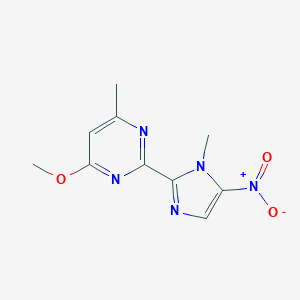

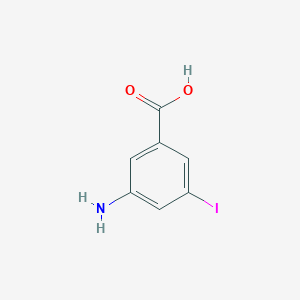

![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)
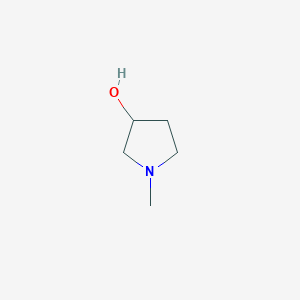
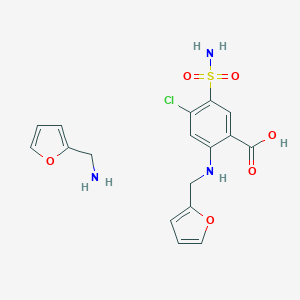
![3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22942.png)

